

An In-depth Technical Guide to Methyl 1-Cbz-

azetidine-3-carboxylate

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Compound of Interest

Methyl 1-Cbz-azetidine-3carboxylate

Cat. No.:

B1521072

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CAS Number: 757239-60-4

This technical guide provides a comprehensive overview of **Methyl 1-Cbz-azetidine-3-carboxylate**, a key building block for researchers, scientists, and drug development professionals. This document details its chemical and physical properties, synthesis, spectroscopic data, and applications, with a focus on its role as a linker in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

Methyl 1-Cbz-azetidine-3-carboxylate is a protected form of azetidine-3-carboxylic acid, a non-proteinogenic amino acid. The carboxybenzyl (Cbz) protecting group on the nitrogen atom enhances its stability and utility in multi-step organic synthesis.

Table 1: Chemical Identifiers and Physical Properties



Property	Value	Source(s)
CAS Number	757239-60-4	[1][2]
Molecular Formula	C13H15NO4	[1][2]
Molecular Weight	249.26 g/mol	[1][2]
IUPAC Name	1-O-benzyl 3-O-methyl azetidine-1,3-dicarboxylate	[2]
Synonyms	Azetidine-1,3-dicarboxylic acid 1-benzyl ester 3-methyl ester, 1,3-Azetidinedicarboxylic acid, 3-methyl 1-(phenylmethyl) ester	[2]
Boiling Point (Predicted)	359.3 ± 42.0 °C to 414.9 ± 45.0 °C at 760 mmHg	N/A
Density (Predicted)	$1.259 \pm 0.06 \text{ g/cm}^3 \text{ to } 1.3 \pm 0.1 \text{ g/cm}^3$	N/A
Appearance	White powder or solid	N/A
Storage Temperature	2-8°C or -20°C for long-term storage	N/A

Synthesis

The synthesis of **Methyl 1-Cbz-azetidine-3-carboxylate** typically involves the esterification of its corresponding carboxylic acid precursor, 1-Cbz-azetidine-3-carboxylic acid. A common and effective method for this transformation is the Fischer esterification.

Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of **Methyl 1-Cbz-azetidine-3-carboxylate** from 1-Cbz-azetidine-3-carboxylic acid using methanol in the presence of an acid catalyst.[3]

Materials:



- 1-Cbz-azetidine-3-carboxylic acid
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)
- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Ethyl acetate
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-Cbz-azetidine-3-carboxylic acid in an excess of anhydrous methanol (e.g., 0.2-0.5 M concentration).[4]
- Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the stirred solution at 0°C (ice bath).[4] Alternatively, thionyl chloride can be used to generate anhydrous HCl in situ, which also catalyzes the esterification.[5]
- Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a
 heating mantle. Maintain a gentle reflux for several hours (e.g., 2-4 hours), monitoring the
 reaction progress by Thin Layer Chromatography (TLC).[4]



- Work-up:
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Remove the excess methanol under reduced pressure using a rotary evaporator.
 - Dissolve the residue in ethyl acetate.
 - Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Repeat the washing until gas evolution ceases.[3]
 - Wash the organic layer with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter off the drying agent.
- Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The
 crude Methyl 1-Cbz-azetidine-3-carboxylate can be further purified by column
 chromatography on silica gel if necessary, typically using a mixture of ethyl acetate and
 hexanes as the eluent.

Expected Yield: Yields for Fischer esterifications are typically moderate to high, depending on the reaction conditions and the purity of the starting material.

Spectroscopic Data

The structural confirmation of **Methyl 1-Cbz-azetidine-3-carboxylate** is achieved through various spectroscopic techniques.

Table 2: Spectroscopic Data



Technique	Data and Interpretation	
¹ H NMR	A 1 H NMR spectrum is available for this compound.[1] Expected chemical shifts (δ) in CDCl ₃ : ~7.35 ppm (m, 5H, Ar-H of Cbz), ~5.15 ppm (s, 2H, -CH ₂ -Ph of Cbz), ~4.2-4.4 ppm (m, 4H, azetidine ring protons), ~3.75 ppm (s, 3H, -OCH ₃), ~3.6 ppm (m, 1H, azetidine ring proton).	
¹³ C NMR	Expected chemical shifts (δ) in CDCl ₃ : ~172 ppm (C=O, ester), ~156 ppm (C=O, carbamate), ~136 ppm (quaternary Ar-C of Cbz), ~128.5, 128.0, 127.8 ppm (Ar-C of Cbz), ~67 ppm (-CH ₂ -Ph of Cbz), ~55 ppm (azetidine ring carbons), ~52 ppm (-OCH ₃), ~35 ppm (azetidine ring carbon).[6][7]	
FT-IR	Expected characteristic peaks (cm ⁻¹): ~3000-2850 (C-H stretching), ~1740 (C=O stretching, ester), ~1700 (C=O stretching, carbamate), ~1420 (C-N stretching), ~1250 (C-O stretching).	
Mass Spec.	Expected m/z for [M+H]+: 250.10. Expected fragmentation pattern would involve loss of the methoxy group (-OCH3), the benzyl group (-CH2Ph), and cleavage of the azetidine ring.	

Reactivity and Stability

The reactivity of **Methyl 1-Cbz-azetidine-3-carboxylate** is primarily governed by the Cbz protecting group and the methyl ester functionality.

- Deprotection of Cbz Group: The Cbz group can be removed under hydrogenolysis conditions (e.g., H₂, Pd/C) to yield the free amine. This is a common step in the synthesis of more complex molecules.
- Hydrolysis of Methyl Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic (e.g., LiOH, NaOH) or acidic conditions.



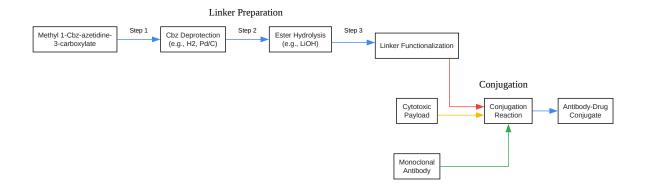
• Stability: The compound is generally stable under standard laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents, acids, and bases. For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended.

Applications in Drug Development

Methyl 1-Cbz-azetidine-3-carboxylate serves as a valuable bifunctional linker in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[8] The azetidine ring provides a rigid and defined spatial orientation, which can be advantageous in optimizing the efficacy of these targeted therapeutics.

Role in Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload. After deprotection of the Cbz group and hydrolysis of the methyl ester, the resulting azetidine-3-carboxylic acid can be further functionalized to attach to both the antibody and the drug.



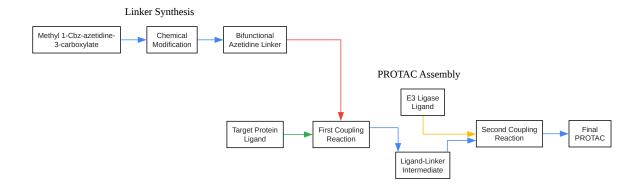
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Caption: Workflow for ADC Synthesis using the Azetidine Linker.



Role in PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The linker plays a crucial role in determining the ternary complex formation and subsequent degradation efficiency. The azetidine scaffold can be incorporated into the linker to provide rigidity and optimize the spatial orientation of the target-binding and E3 ligase-binding moieties.



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Caption: General workflow for PROTAC synthesis incorporating the azetidine linker.

Experimental Protocol: General Procedure for Linker Conjugation in PROTAC Synthesis

This protocol outlines a general strategy for incorporating the azetidine linker into a PROTAC molecule.[9][10]

Materials:

Methyl 1-Cbz-azetidine-3-carboxylate derived bifunctional linker



- Target protein ligand with a suitable functional group (e.g., amine or carboxylic acid)
- E3 ligase ligand with a suitable functional group
- Coupling reagents (e.g., HATU, HOBt, EDC, DCC)
- Bases (e.g., DIPEA, triethylamine)
- Anhydrous solvents (e.g., DMF, DCM)
- HPLC for purification

Procedure:

- Linker Preparation: Synthesize a bifunctional azetidine linker from Methyl 1-Cbz-azetidine-3-carboxylate with orthogonal protecting groups and appropriate functional handles for coupling.
- First Coupling Reaction:
 - Dissolve the target protein ligand and the bifunctional azetidine linker in an anhydrous solvent like DMF.
 - Add the coupling reagents and a base.
 - Stir the reaction at room temperature until completion, monitoring by LC-MS.
 - Purify the resulting ligand-linker intermediate by HPLC.
- Deprotection: Selectively deprotect the other end of the linker on the purified intermediate.
- Second Coupling Reaction:
 - Couple the deprotected ligand-linker intermediate with the E3 ligase ligand using similar coupling conditions as in step 2.
 - Monitor the reaction by LC-MS.



 Final Purification: Purify the final PROTAC molecule by preparative HPLC to obtain a highpurity product.

Conclusion

Methyl 1-Cbz-azetidine-3-carboxylate is a versatile and valuable building block in modern drug discovery. Its rigid four-membered ring structure and the presence of orthogonal protecting groups make it an attractive component for the synthesis of linkers used in ADCs and PROTACs. This technical guide provides essential information for researchers to effectively utilize this compound in their synthetic and drug development endeavors.

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